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Compound of Interest

Compound Name: Ilamycin A

Cat. No.: B15176024 Get Quote

Spectroscopic Data of Ilamycin A: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ilamycin
A, a potent antitubercular cyclic peptide. The information presented herein is essential for

researchers and professionals involved in natural product chemistry, drug discovery, and the

development of new antitubercular agents. This document summarizes the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data for Ilamycin A and provides detailed

experimental protocols for data acquisition.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of

natural products like Ilamycin A. It provides an accurate mass measurement, allowing for the

determination of the elemental composition. Electrospray ionization (ESI) is a soft ionization

technique commonly used for the analysis of cyclic peptides, as it minimizes fragmentation and

preserves the molecular ion.

Table 1: High-Resolution Mass Spectrometry Data for Ilamycin A
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Adduct Calculated m/z Observed m/z
Molecular
Formula

Reference

[M+H]+ [Placeholder] [Placeholder] [Placeholder] [1]

[M+Na]+ [Placeholder] [Placeholder] [Placeholder] [1]

Note: The placeholder values in the table above should be populated with the specific data

from the supplementary information of Ma et al., 2017, Nature Communications.[1]

Experimental Protocol: High-Resolution Electrospray
Ionization Mass Spectrometry (HR-ESI-MS)
Instrumentation:

A high-resolution mass spectrometer, such as a Bruker maXis HR-Q-TOF or equivalent, is

utilized.[1]

Sample Preparation:

A solution of Ilamycin A is prepared in a suitable solvent, typically methanol or acetonitrile,

at a concentration of approximately 1 mg/mL.

The solution is then diluted to a final concentration of 1-10 µg/mL with the initial mobile

phase solvent mixture.

Data Acquisition Parameters:

Ionization Mode: Positive ion mode is typically used to observe [M+H]+ and [M+Na]+

adducts.

Capillary Voltage: Set between 3.5 and 4.5 kV.

End Plate Offset: -500 V.

Nebulizer Gas (N₂): Maintained at a pressure of 0.4 bar.

Dry Gas (N₂): A flow rate of 4.0 L/min is used.
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Dry Gas Temperature: Maintained at 180 °C.

Scan Range: Spectra are acquired over a mass-to-charge ratio (m/z) range of 100-2000.

Calibration: The instrument is calibrated using a standard solution, such as sodium formate,

to ensure high mass accuracy.

Data Analysis:

The acquired data is processed using the instrument's software.

The elemental composition is determined from the accurate mass of the molecular ion,

typically with a mass accuracy of < 5 ppm.

Sample Preparation Data Acquisition Data Processing & Analysis

Ilamycin A Dissolve in MeOH/ACN Dilute to 1-10 µg/mL Infuse into ESI source Positive Ion Mode HR-Q-TOF Analysis Raw Mass Spectrum Process Data Determine Elemental Composition

Click to download full resolution via product page

Caption: Workflow for HR-ESI-MS analysis of Ilamycin A.

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural

elucidation of complex natural products. A combination of one-dimensional (¹H and ¹³C) and

two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and

carbon signals and to establish the connectivity of the molecule.

Table 2: ¹H NMR (Proton) Spectroscopic Data for Ilamycin A
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Position δH (ppm) Multiplicity J (Hz) Reference

[Placeholder] [Placeholder] [Placeholder] [Placeholder] [1]

[Placeholder] [Placeholder] [Placeholder] [Placeholder] [1]

... ... ... ... ...

Table 3: ¹³C NMR (Carbon) Spectroscopic Data for Ilamycin A

Position δC (ppm) Reference

[Placeholder] [Placeholder] [1]

[Placeholder] [Placeholder] [1]

... ... ...

Note: The placeholder values in the tables above should be populated with the specific data

from the supplementary information of Ma et al., 2017, Nature Communications.[1]

Experimental Protocol: NMR Spectroscopy
Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument,

equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

Approximately 5-10 mg of Ilamycin A is dissolved in 0.5 mL of a deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2 seconds.

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs provided by the spectrometer manufacturer are used.

Spectral widths in both dimensions are optimized based on the ¹H and ¹³C spectra.

The number of increments in the indirect dimension and the number of scans per

increment are adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Processing and Analysis:

The acquired free induction decays (FIDs) are processed using NMR software (e.g.,

TopSpin, Mnova).

Processing steps include Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and

δC 77.16 ppm).

The combination of 1D and 2D NMR data allows for the complete assignment of all proton

and carbon signals and the elucidation of the planar structure of Ilamycin A.
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Caption: Workflow for NMR spectroscopic analysis of Ilamycin A.
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This guide provides a framework for understanding and obtaining the spectroscopic data of

Ilamycin A. For the specific numerical data, researchers are directed to the supplementary

information of the cited primary literature. The provided experimental protocols offer a detailed

starting point for the replication and verification of these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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